![molecular formula C25H20Cl2N2O3 B610328 (4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate CAS No. 1219951-09-3](/img/structure/B610328.png)
(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Overview
Description
The compound “(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate” is a structurally complex molecule featuring a pyrido[3,4-b]indole core substituted with a 4-methoxyphenyl group at position 1, a 6-chloro substituent on the indole ring, and a 4-chlorophenyl ester at position 2.
Preparation Methods
Synthetic Routes:: The synthetic routes for Emvododstat are not explicitly mentioned in the available literature. it is synthesized through specific chemical reactions to achieve its structure.
Industrial Production Methods:: Unfortunately, detailed industrial production methods for Emvododstat are not widely documented. Industrial-scale synthesis likely involves optimization of existing synthetic routes and efficient purification processes.
Chemical Reactions Analysis
Emvododstat may undergo various chemical reactions, including oxidation, reduction, and substitution. While specific reagents and conditions are not explicitly provided, further research would be necessary to elucidate these details. Major products resulting from these reactions remain to be explored.
Scientific Research Applications
Emvododstat has garnered interest across multiple scientific domains:
Chemistry: Researchers investigate its chemical properties, stability, and reactivity.
Biology: Studies explore its impact on cellular processes, gene expression, and cell growth.
Medicine: Emvododstat’s potential therapeutic applications include cancer treatment and immune modulation.
Industry: Its use in drug development and disease management is an active area of investigation.
Mechanism of Action
Emvododstat’s mechanism of action involves dual inhibition:
VEGF Pathway: By targeting VEGFA mRNA translation, it suppresses angiogenesis and abnormal blood vessel formation.
DHODH Inhibition: DHODH is essential for pyrimidine biosynthesis. Inhibiting it disrupts nucleotide production, affecting cell proliferation.
Comparison with Similar Compounds
Key Structural Features:
- Substituents :
- 4-Methoxyphenyl at position 1: Introduces electron-donating methoxy groups, enhancing solubility and metabolic stability.
- 6-Chloro on the indole ring: Adds hydrophobicity and steric bulk.
- 4-Chlorophenyl Ester at position 2: Provides lipophilicity and may influence hydrolysis kinetics.
Comparison with Structurally Related Compounds
Structural Analogues
The most closely related compound identified is 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride (CAS 3489-15-4) . Key differences include:
Substituent Profile :
- The target compound has two chlorine atoms (6-chloro and 4-chlorophenyl ester), whereas the analogue has one chlorine from the hydrochloride salt.
- The analogue lacks the ester group at position 2, replacing it with a hydrogen atom.
Molecular Weight :
- Analogue : 314.81 g/mol (C₁₈H₁₉ClN₂O).
- Target Compound : Estimated ~467.9 g/mol (C₂₅H₂₁Cl₂N₂O₃), based on structural additions .
The additional chlorine substituents could improve binding affinity in hydrophobic binding pockets of biological targets.
Table 1: Structural and Property Comparison
Crystallographic and Conformational Analysis
The pyridoindole core is prone to ring puckering, a phenomenon critical to its three-dimensional conformation and interaction with biological targets. Cremer and Pople’s generalized puckering coordinates (1975) provide a framework to analyze such systems .
- Analogue : Without the ester, the ring may adopt a flatter conformation , enhancing π-stacking but reducing target selectivity.
Role of SHELX Software:
Crystallographic data for such compounds are often refined using SHELX programs, which are widely used for small-molecule structure determination .
Pharmacological Implications
- Metabolic Stability: The ester group in the target compound may undergo hydrolysis by esterases, shortening its half-life compared to the non-esterified analogue.
- Target Affinity : The 6-chloro substituent could enhance interactions with hydrophobic residues in enzymes or receptors, as seen in chlorinated analogues of kinase inhibitors.
Biological Activity
The compound (4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate is a synthetic derivative belonging to the class of pyridoindoles. This class of compounds has garnered interest due to their diverse biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Structural Characteristics
The molecular formula of the compound is , and it features a complex bicyclic structure that includes both indole and pyridine moieties. The presence of chlorine and methoxy groups significantly influences its pharmacological properties.
Pyridoindoles are known for their ability to interact with various biological targets. The specific mechanisms by which this compound exerts its effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that derivatives can trigger apoptotic pathways in cancer cells, enhancing their potential as anticancer agents.
- Antioxidant Activity : Some pyridoindoles exhibit antioxidant properties, which may contribute to their neuroprotective effects.
Anticancer Activity
Research has demonstrated that compounds with a similar structure exhibit significant anticancer properties. For instance:
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 1.43 | EGFR Inhibition |
Compound B | A549 (Lung) | 0.12 | Dual EGFR/VEGFR Inhibition |
Target Compound | Various | TBD | TBD |
Note: The specific IC50 values for the target compound are yet to be determined through ongoing studies.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective applications. Tetrahydropyridoindoles have been studied for their ability to inhibit histone deacetylases (HDACs), which are implicated in neurodegenerative diseases.
Study Reference | Biological Effect | Observations |
---|---|---|
HDAC Inhibition | Significant reduction in neuroinflammation | |
Antioxidant Activity | Enhanced neuronal survival in oxidative stress models |
Case Studies
-
Study on Antiproliferative Effects :
A study conducted by Li et al. evaluated a series of indole derivatives and reported that the target compound exhibited potent antiproliferative effects against various cancer cell lines, supporting its potential as an anticancer agent . -
Neuroprotective Research :
Research indicated that similar tetrahydropyridoindoles could serve as effective HDAC inhibitors, suggesting that our compound might also possess neuroprotective properties relevant to conditions such as Alzheimer's disease .
Properties
Key on ui mechanism of action |
PTC299 was designed to inhibit VEGF production in tumors by targeting the post-transcriptional control processes that regulate VEGF formation. Because PTC299 inhibits VEGF production, its action occurs at a different point in the VEGF pathway than therapies, such as Avastin® or Sutent®. PTC299 may be active both as a single agent or when used in combination with other anti-angiogenic agents or with chemotherapy agents for the treatment of cancers. |
---|---|
CAS No. |
1219951-09-3 |
Molecular Formula |
C25H20Cl2N2O3 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3 |
InChI Key |
SRSHBZRURUNOSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PTC299; PTC 299; PTC-299 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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